

Zn(II) Mesoporphyrin IX: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Zn(II) Mesoporphyrin IX

Cat. No.: B15544951

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Core Data Summary

This document provides an in-depth technical overview of **Zn(II) Mesoporphyrin IX**, a valuable tool for researchers in drug development and various scientific fields. The following table summarizes its key quantitative data.

Property	Value	Reference
CAS Number	14354-67-7	[1][2]
Molecular Weight	~630.06 g/mol	[1][2][3]
Molecular Formula	C ₃₄ H ₃₆ N ₄ O ₄ Zn	[1][2]

Biological Activity and Signaling Pathways

Zn(II) Mesoporphyrin IX is a synthetic metalloporphyrin with significant and specific biological activities, primarily revolving around two key molecular targets: the transcription factor Bach1 and the mitochondrial ATP-binding cassette (ABC) transporter ABCB10.

Induction of Bach1 Degradation and Heme Oxygenase-1 (HO-1) Upregulation

Zn(II) Mesoporphyrin IX is a potent inducer of the enzyme Heme Oxygenase-1 (HO-1), which plays a critical role in cellular defense against oxidative stress. This induction is achieved through the targeted degradation of the transcriptional repressor Bach1.[4][5]

Under basal conditions, Bach1 binds to Antioxidant Response Elements (AREs) in the promoter region of the HO-1 gene (HMOX1), repressing its transcription. **Zn(II)**

Mesoporphyrin IX triggers the rapid, proteasome-dependent degradation of Bach1 protein.[4][5] This relieves the repression on the HMOX1 gene, leading to a significant upregulation of HO-1 mRNA and protein levels.[4][5] This signaling cascade is a key mechanism by which cells respond to and mitigate oxidative stress.

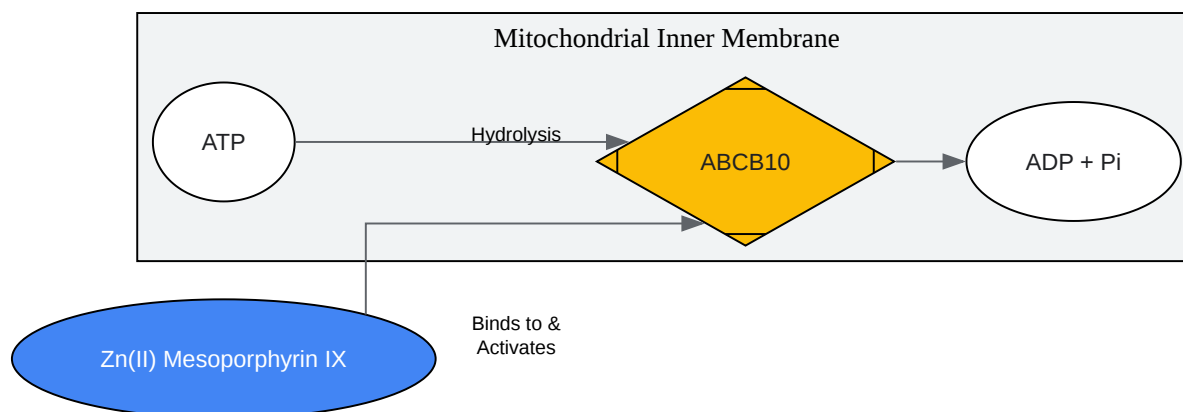


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Bach1 Degradation and HO-1 Upregulation Pathway.

Activation of the Mitochondrial Transporter ABCB10

Zn(II) Mesoporphyrin IX is a specific activator of the mitochondrial inner membrane transporter ABCB10.[3][6][7][8] ABCB10 is involved in heme biosynthesis, and its dysfunction can lead to anemia and oxidative stress. **Zn(II) Mesoporphyrin IX** has been shown to significantly increase the ATPase activity of ABCB10, suggesting it may act as a substrate or a modulator of the transporter's function.[3][7] This activation is specific, as other structurally similar metalloporphyrins do not elicit the same effect. The precise mechanism of activation is still under investigation but is thought to involve direct binding to the transporter.



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Activation of ABCB10 ATPase Activity.

Experimental Protocols

The following are detailed methodologies for key experiments involving **Zn(II) Mesoporphyrin IX**.

Protocol 1: Western Blot Analysis of Bach1 Degradation

This protocol details the procedure for assessing the degradation of Bach1 protein in cell culture following treatment with **Zn(II) Mesoporphyrin IX**.

1. Cell Culture and Treatment:

- Culture cells (e.g., Huh-7 human hepatoma cells) in appropriate media and conditions.
- Treat cells with the desired concentration of **Zn(II) Mesoporphyrin IX** (e.g., 10 μ M) or vehicle control (e.g., DMSO) for various time points (e.g., 0, 2, 4, 6, 8 hours).
- To confirm proteasome-dependent degradation, pre-treat a set of cells with a proteasome inhibitor (e.g., 10 μ M MG132) for 1 hour before adding **Zn(II) Mesoporphyrin IX**.

2. Cell Lysis:

- Wash cells with ice-cold Phosphate Buffered Saline (PBS).
- Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail.
- Scrape the cells and collect the lysate.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant containing the protein extract.

3. Protein Quantification:

- Determine the protein concentration of each lysate using a BCA protein assay kit.

4. SDS-PAGE and Electrotransfer:

- Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
- Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

5. Immunoblotting:

- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against Bach1 (e.g., a rabbit polyclonal antibody, diluted 1:1000 in blocking buffer) overnight at 4°C.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, diluted 1:5000 in blocking buffer) for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.

- To ensure equal protein loading, probe the same membrane with an antibody against a housekeeping protein, such as GAPDH (e.g., a mouse monoclonal antibody, diluted 1:5000).

6. Detection:

- Detect the protein bands using an enhanced chemiluminescence (ECL) detection kit and visualize using an imaging system.

Protocol 2: Quantitative RT-PCR (qRT-PCR) for HO-1 mRNA Expression

This protocol outlines the steps to quantify the relative expression of HO-1 mRNA in cells treated with **Zn(II) Mesoporphyrin IX**.

1. Cell Culture and Treatment:

- Treat cells as described in Protocol 1.

2. RNA Extraction and cDNA Synthesis:

- Extract total RNA from the cells using a suitable RNA isolation kit.
- Assess RNA quality and quantity using a spectrophotometer.
- Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.

3. qRT-PCR:

- Prepare the qRT-PCR reaction mixture containing cDNA template, forward and reverse primers for human HO-1 and a housekeeping gene (e.g., GAPDH), and a suitable SYBR Green or TaqMan master mix.
 - Human HO-1 Primers:
 - Forward: 5'-CAGGCAGAGAATGCTGAGTTC-3'
 - Reverse: 5'-GCTTCACATAGCGCTGCA-3'

- Human GAPDH Primers:
 - Forward: 5'-GAAGGTGAAGGTCGGAGTCA-3'
 - Reverse: 5'-TTGAGGTCAATGAAGGGGTC-3'
- Perform the qRT-PCR using a real-time PCR detection system with a thermal cycling program such as:
 - Initial denaturation: 95°C for 10 minutes
 - 40 cycles of:
 - Denaturation: 95°C for 15 seconds
 - Annealing and Extension: 60°C for 60 seconds
- Include a melt curve analysis at the end of the run to verify the specificity of the amplified products.

4. Data Analysis:

- Calculate the relative expression of HO-1 mRNA using the $\Delta\Delta C_t$ method, normalizing to the expression of the housekeeping gene (GAPDH).

Protocol 3: In Vitro ATPase Activity Assay for ABCB10

This protocol describes an enzyme-coupled spectrophotometric assay to measure the ATPase activity of purified and reconstituted ABCB10 in the presence of **Zn(II) Mesoporphyrin IX**.

1. Reagents and Buffers:

- Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 2 mM DTT.
- Enzyme-Coupling Mix: Pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate (PEP), and NADH in assay buffer.
- ATP Solution: 100 mM ATP in water (pH 7.0).

- **Zn(II) Mesoporphyrin IX** Stock Solution: Dissolve in DMSO.

2. Assay Procedure:

- Reconstitute purified ABCB10 protein into proteoliposomes.
- In a 96-well plate, add the assay buffer, enzyme-coupling mix, and varying concentrations of **Zn(II) Mesoporphyrin IX** or vehicle control (DMSO).
- Add the reconstituted ABCB10 proteoliposomes to each well.
- Initiate the reaction by adding ATP to a final concentration of 5 mM.
- Immediately measure the decrease in NADH absorbance at 340 nm over time at 37°C using a plate reader. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.

3. Data Analysis:

- Calculate the rate of ATP hydrolysis (ATPase activity) from the linear phase of the absorbance curve.
- Plot the ATPase activity as a function of the **Zn(II) Mesoporphyrin IX** concentration to determine the activation profile.

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